1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea
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Overview
Description
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea is a complex organic compound that has captured significant attention in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea involves multi-step organic synthesis. The process typically begins with the synthesis of the key intermediates:
3,4-dihydroisoquinoline is synthesized through Pictet-Spengler condensation.
4-(dimethylamino)benzaldehyde is prepared via nitration and reduction processes.
The coupling of these intermediates through reductive amination yields the desired 2-(4-(dimethylamino)phenyl)ethylamine.
Industrial Production Methods: In an industrial setting, the production involves optimizing the reaction conditions to achieve high yield and purity. Techniques such as catalytic hydrogenation and controlled temperature settings are employed to ensure consistent results.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea undergoes several types of reactions, including:
Oxidation: This can be carried out using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and isoquinoline rings.
Common Reagents and Conditions: Reagents like acetic anhydride, trifluoroacetic acid, and catalysts such as palladium on carbon are frequently used in these reactions. Reaction conditions vary but typically involve specific temperature and pH control to facilitate desired transformations.
Major Products Formed: The major products depend on the type of reaction:
Oxidation yields hydroxyl derivatives.
Reduction results in amine derivatives.
Substitution produces halogenated or alkylated products.
Scientific Research Applications
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea finds applications in various domains:
Chemistry: It serves as a starting material for synthesizing more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor.
Medicine: Potential therapeutic agent for targeting neurological disorders.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets:
Molecular Targets and Pathways: It binds to receptor sites on enzymes or cellular proteins, inhibiting their activity. This interaction can modulate biochemical pathways, leading to therapeutic effects.
Biological Effects: The compound can affect neurotransmitter systems, making it a candidate for studying neurological effects.
Comparison with Similar Compounds
Comparison with Other Compounds: This compound can be compared to similar molecules such as:
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3-(3,5-dimethoxyphenyl)urea
1-(2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea
Uniqueness: What sets 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea apart is its combined structural features of isoquinoline and dimethoxyphenyl groups, which contribute to its distinctive chemical reactivity and potential biological activities.
By exploring this compound in-depth, researchers can unlock new applications and enhance our understanding of its multifaceted roles
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(3,5-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O3/c1-31(2)24-11-9-21(10-12-24)27(32-14-13-20-7-5-6-8-22(20)19-32)18-29-28(33)30-23-15-25(34-3)17-26(16-23)35-4/h5-12,15-17,27H,13-14,18-19H2,1-4H3,(H2,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLXKJBLBAFHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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